Z-Yvad-cmk

Description

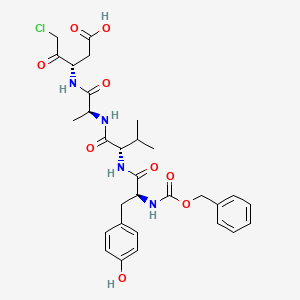

Structure

2D Structure

Properties

Molecular Formula |

C30H37ClN4O9 |

|---|---|

Molecular Weight |

633.1 g/mol |

IUPAC Name |

(3S)-5-chloro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoic acid |

InChI |

InChI=1S/C30H37ClN4O9/c1-17(2)26(29(42)32-18(3)27(40)33-22(14-25(38)39)24(37)15-31)35-28(41)23(13-19-9-11-21(36)12-10-19)34-30(43)44-16-20-7-5-4-6-8-20/h4-12,17-18,22-23,26,36H,13-16H2,1-3H3,(H,32,42)(H,33,40)(H,34,43)(H,35,41)(H,38,39)/t18-,22-,23-,26-/m0/s1 |

InChI Key |

GBPGMBYEFCKZTL-NPZLAWLJSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Z-YVAD-CMK: A Technical Guide to a Specific Caspase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Z-YVAD-CMK (N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide), a potent, irreversible, and highly specific inhibitor of caspase-1. This document details its mechanism of action, physicochemical properties, specificity, and provides standardized protocols for its application in research settings.

Introduction

Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a pivotal cysteine protease in the innate immune system. Its activation within a multi-protein complex called the inflammasome triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.[1] Dysregulation of caspase-1 activity is implicated in a wide range of inflammatory diseases and neurodegenerative disorders.

This compound is a synthetic tetrapeptide that acts as a selective and irreversible inhibitor of caspase-1.[2] Designed as a substrate analog based on the caspase-1 cleavage site in pro-IL-1β, it serves as an indispensable tool for investigating the roles of caspase-1 and the inflammasome in cellular and disease models.[1] Its high specificity allows for the precise dissection of caspase-1-dependent signaling pathways.

Physicochemical Properties

The fundamental properties of this compound (also referred to as Ac-YVAD-CMK) are critical for its effective use in experimental settings. Proper storage and handling are essential to maintain its potency and ensure reproducibility.

| Property | Value |

| Synonyms | Ac-YVAD-CMK, Caspase-1 Inhibitor II, N-Ac-Tyr-Val-Ala-Asp-CMK |

| Molecular Formula | C₂₄H₃₃ClN₄O₈ |

| Molecular Weight | 541.0 g/mol [1] |

| CAS Number | 178603-78-6[1] |

| Appearance | Crystalline solid or translucent film[1][2] |

| Purity | Typically ≥97%[1] |

| Solubility | Soluble in DMSO (up to 100 mg/mL), DMF (10 mg/mL); Insoluble in water[2][3][4] |

| Storage (Powder) | Store at -20°C, desiccated; Stable for ≥3 years[2][4] |

| Storage (In Solution) | Store at -20°C or -80°C; Stable for 1-6 months. Aliquot to avoid freeze-thaw cycles.[1][4] |

Mechanism of Action

This compound is a mechanism-based inhibitor. The tetrapeptide sequence (Tyr-Val-Ala-Asp) mimics the natural substrate of caspase-1, targeting the inhibitor to the enzyme's active site. The chloromethyl ketone (CMK) group then forms an irreversible covalent bond with the catalytic cysteine residue in the caspase-1 active site, permanently inactivating the enzyme.[5]

Caption: Mechanism of irreversible inhibition of Caspase-1 by this compound.

Specificity Profile

The selectivity of this compound for caspase-1 over other caspases is crucial for its utility as a specific research tool. While it is most potent against caspase-1, it shows significantly weaker inhibition of other caspases, particularly the apoptotic effector caspase-3.

| Caspase Target | Inhibition Constant (Ki) / IC₅₀ | Reference |

| Caspase-1 | 0.8 nM (Ki) | [6] |

| Caspase-4 | 362 nM (Ki) | [6] |

| Caspase-5 | 163 nM (Ki) | [6] |

| Caspase-3 | >10,000 nM (Ki) | [6] |

Note: Lower Ki values indicate higher potency. The data clearly demonstrates the high selectivity of Ac-YVAD-cmk for Caspase-1.

Role in the Inflammasome Pathway

The primary application of this compound is the inhibition of the inflammasome signaling cascade. Inflammasomes, such as the well-characterized NLRP3 inflammasome, are activated by various pathogenic and sterile danger signals. This activation leads to the recruitment and autocatalysis of pro-caspase-1. Active caspase-1 then executes downstream inflammatory functions. This compound directly blocks this central step.

Caption: The NLRP3 inflammasome pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for the use of this compound in common research applications. Researchers should optimize concentrations and incubation times for their specific cell type or model system.

In Vitro Inhibition of Inflammasome Activation in Macrophages

This protocol describes the use of this compound to block NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

Materials:

-

Bone Marrow-Derived Macrophages (BMDMs)

-

Complete RPMI medium

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

This compound powder

-

Sterile DMSO

-

ELISA kit for IL-1β

-

LDH cytotoxicity assay kit

Methodology:

-

Prepare this compound Stock: Dissolve this compound in sterile DMSO to create a 10-50 mM stock solution.[1] Store aliquots at -20°C.

-

Cell Seeding: Plate BMDMs in a 24-well plate at a density of 0.5 x 10⁶ cells/well and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Dilute the this compound stock solution in complete medium to the desired final concentration (typically 10-50 µM). Remove the old medium from the cells and add the medium containing this compound. Incubate for 1 hour at 37°C.

-

Priming (Signal 1): Add LPS to the wells to a final concentration of 1 µg/mL. Incubate for 3-4 hours at 37°C.

-

Activation (Signal 2): Add Nigericin (10-20 µM) or ATP (5 mM) to the wells to activate the NLRP3 inflammasome. Incubate for 30-60 minutes at 37°C.

-

Sample Collection: Carefully collect the cell culture supernatants. Centrifuge to pellet any detached cells and debris.

-

Analysis:

-

Measure the concentration of mature IL-1β in the supernatant using an ELISA kit.

-

Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptosis using an LDH cytotoxicity kit.

-

Cell lysates can be collected for Western blot analysis of cleaved caspase-1 (p20) and GSDMD.

-

Caption: Experimental workflow for in vitro inhibition of the inflammasome.

In Vivo Administration in a Mouse Model of Sepsis

This protocol provides a general guideline for using this compound in a murine model of endotoxemia or sepsis.

Materials:

-

Experimental animals (e.g., C57BL/6 mice)

-

This compound

-

Vehicle solution (e.g., PBS with 2-10% DMSO)

-

Lipopolysaccharide (LPS)

-

Anesthesia and surgical tools (if applicable, e.g., for CLP model)

Methodology:

-

Prepare Dosing Solution: Prepare a sterile solution of this compound in a suitable vehicle. The final concentration of DMSO should be minimized to avoid toxicity.

-

Administration: Administer this compound to the animals via the desired route (e.g., intraperitoneal (i.p.) or intravenous (i.v.) injection). A typical dose might range from 1 to 12.5 µmol/kg.[3] The inhibitor is often given as a pre-treatment, 30-60 minutes before the septic insult.

-

Induction of Sepsis: Induce sepsis or endotoxemia, for example, by administering a lethal or sub-lethal dose of LPS (i.p. or i.v.).

-

Monitoring and Endpoint Analysis:

-

Monitor animal survival, weight loss, and clinical signs of sickness.

-

At a pre-determined endpoint, collect blood via cardiac puncture for analysis of serum cytokines (IL-1β, IL-18, TNF-α) by ELISA.

-

Harvest organs (e.g., kidney, liver, lung) for histological analysis or to prepare tissue homogenates for Western blotting or cytokine measurement.[3]

-

Applications in Research

This compound is a versatile tool used across multiple fields of biomedical research:

-

Immunology: To study the mechanisms of inflammasome activation and the downstream effects of IL-1β and IL-18 in innate and adaptive immunity.

-

Neuroscience: To investigate the role of neuroinflammation and caspase-1 in neurodegenerative diseases (e.g., Alzheimer's) and acute brain injury (e.g., stroke).[6]

-

Infectious Disease: To determine the role of caspase-1-mediated pyroptosis in host defense against bacterial, viral, and fungal pathogens.

-

Metabolic Diseases: To explore the contribution of NLRP3 inflammasome activation to the pathogenesis of type 2 diabetes and atherosclerosis.

-

Drug Discovery: As a reference compound for screening and validating novel, more drug-like caspase-1 inhibitors.

Conclusion

This compound is a highly selective and potent tool for the in vitro and in vivo study of caspase-1. Its ability to irreversibly block the enzymatic activity of caspase-1 allows researchers to precisely probe its function in the inflammasome pathway and its role in health and disease. Understanding its properties and applying it with robust experimental design, as outlined in this guide, is essential for generating reliable and impactful scientific data.

References

- 1. invivogen.com [invivogen.com]

- 2. caymanchem.com [caymanchem.com]

- 3. glpbio.com [glpbio.com]

- 4. selleckchem.com [selleckchem.com]

- 5. adooq.com [adooq.com]

- 6. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

Z-YVAD-CMK: A Technical Guide to its Role and Effects on Pyroptosis Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a form of programmed cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines, playing a critical role in the host defense against pathogens and in the pathogenesis of various inflammatory diseases.[1] This process is primarily mediated by the activation of inflammatory caspases, which cleave gasdermin D (GSDMD) to induce pore formation in the cell membrane. Z-YVAD-CMK (N-Benzyloxycarbonyl-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-1, a key enzyme in the canonical pyroptosis pathway.[2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on pyroptosis signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action of this compound

This compound is a synthetic tetrapeptide that mimics the cleavage site of pro-IL-1β by caspase-1.[2] The chloromethyl ketone (CMK) group forms a covalent bond with the cysteine residue in the active site of caspase-1, leading to its irreversible inhibition.[2] By blocking caspase-1 activity, this compound effectively prevents the proteolytic cleavage of its downstream substrates, namely pro-interleukin-1β (pro-IL-1β), pro-interleukin-18 (pro-IL-18), and gasdermin D (GSDMD).[2][4] This inhibition ultimately blocks the maturation and release of IL-1β and IL-18, and prevents the GSDMD-mediated pore formation that leads to pyroptotic cell death.[3][4] While highly specific for caspase-1, some studies suggest it may also weakly inhibit other caspases like caspase-4 and caspase-5 at higher concentrations.[2]

Data Presentation: Efficacy of this compound in Pyroptosis Inhibition

The following table summarizes the quantitative data on the inhibitory effects of this compound (and its variant Ac-YVAD-CMK) from various studies.

| Inhibitor | Model System | Concentration/Dose | Effect | Reference |

| Ac-YVAD-CMK | H6N6 Virus-infected M1 Macrophages | 10 µM | >75% target inhibition with >85% cell viability. Attenuated pyroptosis. | [5] |

| Ac-YVAD-CMK | Sevoflurane-treated H4 neuroglioma cells | 40 µM | Relieved intracellular and mitochondrial ROS accumulation. | [6] |

| Ac-YVAD-cmk | Rats with LPS-induced endotoxemia | 12.5 µmol/kg | Significantly reduced mortality from 83% to 33%. | [7] |

| Ac-YVAD-CMK | Rats with intracerebral hemorrhage | 1 µ g/rat | Reduced the release of mature IL-1β/IL-18. | [8] |

| Z-YVAD-FMK | ApoE-/- mice with atherosclerosis | 200 µ g/day | Significantly reduced atherosclerotic lesion formation. | [3] |

| Ac-YVAD-CMK | Mice with LPS-induced acute lung injury | IP injection 1h before LPS | Inhibited activation of caspase-1 and pyroptotic cell death, reduced lung injury. | [1] |

| Z-VAD-FMK | LPS-challenged mice | 20 µg/g body weight | Markedly reduced the mortality rate. | [9] |

Note: IC50 values for this compound in pyroptosis inhibition are not consistently reported across the literature, likely due to variations in experimental conditions and cell types.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on pyroptosis.

Induction and Inhibition of Pyroptosis in Macrophages

This protocol describes the induction of pyroptosis in bone marrow-derived macrophages (BMDMs) and its inhibition by Z-YVAD-FMK.

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

Lipopolysaccharide (LPS)

-

Nigericin

-

Z-YVAD-FMK (or Ac-YVAD-CMK)

-

DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI)

-

Hoechst 33342

-

LDH Cytotoxicity Assay Kit

-

ELISA Kit for IL-1β

Procedure:

-

Cell Culture: Culture BMDMs in DMEM in 24-well plates until they reach the desired confluence.

-

Inhibitor Pre-treatment: Pre-treat the BMDMs with the desired concentration of Z-YVAD-FMK (e.g., 10-50 µM) for 1 hour.[10]

-

Priming: Prime the cells with LPS (e.g., 500 ng/mL) for 3-4 hours.[3][10]

-

Induction of Pyroptosis: Induce pyroptosis by treating the cells with nigericin (e.g., 10 µM) for 30-45 minutes.[3][10]

-

Assessment of Cell Death:

-

Microscopy: Stain the cells with PI (to identify dead cells) and Hoechst 33342 (to stain all nuclei).[3] Capture images using a fluorescence microscope and quantify the percentage of PI-positive cells.[3]

-

LDH Release Assay: Collect the cell culture supernatant and measure the release of lactate dehydrogenase (LDH) using a commercial kit, following the manufacturer's instructions.[3]

-

-

Measurement of Cytokine Release: Collect the cell culture supernatant and measure the concentration of IL-1β using an ELISA kit according to the manufacturer's protocol.[3]

Western Blot Analysis of Gasdermin D Cleavage

This protocol outlines the steps to detect the cleavage of GSDMD, a key event in pyroptosis, and its inhibition by Z-YVAD-FMK.

Materials:

-

Cell lysates from the pyroptosis induction experiment

-

RIPA buffer (or other suitable lysis buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-GSDMD, anti-caspase-1 (p20 subunit), anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the cells with ice-cold lysis buffer.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[11]

-

Gel Electrophoresis: Separate the proteins by SDS-PAGE.[11]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against GSDMD (to detect both full-length and the N-terminal cleavage product), cleaved caspase-1, and a loading control overnight at 4°C.[3][11]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3][11]

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.[3][11] The inhibition of GSDMD cleavage will be indicated by a decrease in the GSDMD N-terminal fragment band in the Z-YVAD-FMK treated samples.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the canonical and non-canonical pyroptosis pathways and the point of intervention for this compound.

Caption: Canonical Pyroptosis Pathway and this compound Inhibition.

Caption: Non-Canonical Pyroptosis Pathway.

Experimental Workflow

The diagram below outlines a typical experimental workflow for studying the effect of this compound on pyroptosis.

Caption: Experimental Workflow for this compound Pyroptosis Studies.

References

- 1. Inhibition of Alveolar Macrophage Pyroptosis Reduces Lipopolysaccharide-induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. H6N6 Avian Influenza Virus Infection Induced Pyroptosis of M1 Macrophages by Activating Caspase-1 [mdpi.com]

- 6. Ac-YVAD-cmk ameliorated sevoflurane-induced cognitive dysfunction and revised mitophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase-1-inhibitor ac-YVAD-cmk reduces LPS-lethality in rats without affecting haematology or cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ac-YVAD-cmk improves neurological function by inhibiting caspase-1-mediated inflammatory response in the intracerebral hemorrhage of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. docs.abcam.com [docs.abcam.com]

Investigating Inflammatory Cell Death: A Technical Guide to Z-YVAD-CMK

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Z-YVAD-CMK (Benzyloxycarbonyl-Tyr-Val-Ala-Asp(O-Me)-chloromethylketone) in the investigation of apoptosis and, more specifically, pyroptosis. This compound is a potent, cell-permeable, and irreversible inhibitor of caspase-1, a key enzyme in the inflammatory signaling cascade. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.

Core Concepts: this compound in Cell Death Pathways

This compound is a tetrapeptide that mimics the cleavage site of pro-interleukin-1β (pro-IL-1β) by caspase-1.[1] Its chloromethylketone (CMK) group forms a covalent bond with the active site of caspase-1, leading to its irreversible inhibition. While initially explored in the context of apoptosis, this compound is now more accurately recognized as a specific inhibitor of the inflammatory caspases, primarily caspase-1.

The primary role of caspase-1 is to mediate pyroptosis, a pro-inflammatory form of programmed cell death, which is distinct from apoptosis.[2] Pyroptosis is initiated by the activation of inflammasomes, such as the NLRP1 and NLRP3 inflammasomes.[3][4] Upon activation, the inflammasome recruits and activates pro-caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[1][3] Simultaneously, caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, subsequent cell lysis, and the release of inflammatory cytokines.[1][2]

By inhibiting caspase-1, this compound effectively blocks these downstream events, making it an invaluable tool for studying inflammasome-mediated inflammation and pyroptosis.[1][3]

Quantitative Data: Efficacy and Usage of this compound

The following tables summarize key quantitative data regarding the use and effectiveness of this compound in various experimental settings.

Table 1: In Vitro Efficacy of this compound

| Cell Line/System | Inducing Agent | This compound Concentration | Observed Effect | Reference |

| BV2 microglia | LPS + Aβ | 5 µM | Significantly reduced caspase-1 activity and suppressed cleaved IL-1β and IL-18 expression. | [5] |

| M1 macrophages | H6N6 Avian Influenza Virus | 10 µM | Attenuated pyroptosis. | [6] |

| Human granulosa cell lines (GC1a, HGL5, COV434) | Etoposide | 50 µM | Prevented etoposide-induced apoptosis. | [7] |

| Caco-2 cells | Butyrate | 100 µM | Significantly mitigated butyrate-induced growth inhibition. | [8] |

| U937 human leukemia cells | DIM | 20 µM | Abrogated DIM-induced apoptosis, PARP degradation, and caspase activation. | [9] |

Table 2: In Vivo Administration and Effects of Ac-YVAD-CMK

| Animal Model | Disease/Condition | Dosage and Administration | Key Findings | Reference |

| Rat | Endotoxemia (LPS-induced) | 12.5 µmol/kg i.v. | Significantly reduced mortality from 83% to 33%. | [10] |

| Rat | Permanent middle cerebral artery occlusion | 300 ng/rat i.c.v. | Significantly reduced infarct volume at 24 hours and 6 days. | [11] |

| Mouse | Sepsis-induced acute kidney injury | Not specified | Reduced expression of NLRP1 inflammasome components and inhibited pyroptosis. | [3] |

| Mouse | Intracerebral Hemorrhage | Not specified | Reduced brain edema and improved neurological functions. | [12] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its use.

Caption: this compound inhibits the inflammasome pathway by targeting caspase-1.

Caption: General experimental workflow for studying pyroptosis inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Cell Viability Assay (CCK-8 or WST-1)

This protocol assesses the effect of this compound on cell viability in the presence of a pyroptosis-inducing agent.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Pyroptosis-inducing agent (e.g., LPS + ATP, nigericin)

-

CCK-8 or WST-1 reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 50 µM) for 1-2 hours.[6][9] Include a vehicle control (DMSO).

-

Induce pyroptosis by adding the appropriate stimulus (e.g., LPS for 4 hours followed by ATP for 30 minutes).

-

Add 10 µL of CCK-8 or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[6]

-

Measure the absorbance at 450 nm using a microplate reader.[6]

-

Calculate cell viability relative to the untreated control.

Western Blot for Caspase-1, IL-1β, and GSDMD Cleavage

This method is used to detect the cleavage and activation of key proteins in the pyroptosis pathway.

Materials:

-

Cells or tissue lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-caspase-1, anti-IL-1β, anti-GSDMD, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Culture and treat cells with the inducing agent and/or this compound as described in the cell viability protocol.

-

Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL reagent and an imaging system.[7]

ELISA for IL-1β and IL-18

This assay quantifies the release of mature inflammatory cytokines into the cell culture supernatant.

Materials:

-

Cell culture supernatants from treated and control cells

-

Commercially available ELISA kits for IL-1β and IL-18

-

Microplate reader

Procedure:

-

Collect cell culture supernatants after treatment with the inducing agent and/or this compound.

-

Centrifuge the supernatants to remove cellular debris.

-

Perform the ELISA according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of IL-1β and IL-18 based on the standard curve.[10]

Flow Cytometry for Pyroptosis Detection (Annexin V/Propidium Iodide Staining)

This technique distinguishes between viable, apoptotic, and pyroptotic/necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Harvest cells (including supernatants for suspension cells) and wash with cold PBS.

-

Resuspend cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.[13]

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/pyroptotic/necrotic cells: Annexin V-positive, PI-positive

-

References

- 1. invivogen.com [invivogen.com]

- 2. researchgate.net [researchgate.net]

- 3. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. mdpi.com [mdpi.com]

- 7. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Z-YVAD-FMK | Caspase | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. Caspase-1-inhibitor ac-YVAD-cmk reduces LPS-lethality in rats without affecting haematology or cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ac-YVAD-CMK Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

The Anti-Inflammatory Effects of Z-Yvad-cmk: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Yvad-cmk (also known as Ac-YVAD-cmk) is a potent, irreversible, and selective inhibitor of caspase-1, a key enzyme in the inflammatory cascade.[1][2] This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, focusing on its mechanism of action, its impact on inflammatory signaling pathways, and its efficacy in various experimental models. Detailed experimental protocols and quantitative data are presented to support researchers in their study of this important inhibitor.

Core Mechanism of Action: Inhibition of Caspase-1 and the Inflammasome

This compound is a synthetic tetrapeptide that mimics the cleavage site of pro-interleukin-1β (pro-IL-1β) by caspase-1.[1] Its primary mechanism of action is the irreversible inhibition of caspase-1, also known as IL-1 converting enzyme (ICE).[1][2] Caspase-1 is a cysteine protease that plays a central role in the innate immune response.[3][4]

The activation of caspase-1 is tightly regulated by large multiprotein complexes called inflammasomes.[3][4] Upon recognition of various pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), inflammasome sensors like NLRP3 recruit the adaptor protein ASC and pro-caspase-1, leading to the autocatalytic activation of caspase-1.[4][5][6]

By inhibiting caspase-1, this compound effectively blocks the downstream consequences of inflammasome activation. This includes:

-

Inhibition of Pro-inflammatory Cytokine Maturation: Activated caspase-1 is responsible for cleaving the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms.[3][4][5] this compound prevents this cleavage, thereby reducing the levels of secreted IL-1β and IL-18, two potent pro-inflammatory cytokines.[7][8]

-

Inhibition of Pyroptosis: Caspase-1 activation also leads to a form of programmed inflammatory cell death called pyroptosis.[3][4][5] This process is mediated by the cleavage of Gasdermin D (GSDMD), which forms pores in the cell membrane, leading to cell lysis and the release of inflammatory cellular contents.[4][9][10] this compound has been shown to inhibit GSDMD cleavage and subsequent pyroptosis.[9][11]

The following diagram illustrates the central role of this compound in the inflammasome signaling pathway.

Caption: this compound blocks the inflammatory cascade by inhibiting active caspase-1.

Quantitative Data on the Anti-inflammatory Effects of this compound

The efficacy of this compound has been demonstrated in numerous studies, with significant reductions in inflammatory markers and improvements in disease outcomes. The following tables summarize key quantitative findings.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Sepsis-Induced Acute Kidney Injury [7]

| Parameter | Control Group | CLP Group | CLP + Ac-YVAD-CMK Group |

| Serum Creatinine (sCR) | Lower | Significantly Increased | Significantly Decreased vs. CLP |

| Blood Urea Nitrogen (BUN) | Lower | Significantly Increased | Significantly Decreased vs. CLP |

| Serum IL-1β | Lower | Significantly Increased | Significantly Decreased vs. CLP |

| Serum IL-18 | Lower | Significantly Increased | Significantly Decreased vs. CLP |

| Serum TNF-α | Lower | Significantly Increased | Significantly Decreased vs. CLP |

| Serum IL-6 | Lower | Significantly Increased | Significantly Decreased vs. CLP |

| Renal Tissue NLRP1 Expression | Lower | Significantly Increased | Significantly Decreased vs. CLP |

| Renal Tissue Caspase-1 Expression | Lower | Significantly Increased | Significantly Decreased vs. CLP |

| Renal Tissue IL-1β Expression | Lower | Significantly Increased | Significantly Decreased vs. CLP |

| Renal Tissue IL-18 Expression | Lower | Significantly Increased | Significantly Decreased vs. CLP |

| Renal Tissue GSDMD Expression | Lower | Significantly Increased | Significantly Decreased vs. CLP |

*CLP: Cecal Ligation and Puncture

Table 2: In Vitro Efficacy of Ac-YVAD-cmk in Thrombin-Activated Microglia [12]

| Parameter | Control | Thrombin-Activated | Thrombin + Ac-YVAD-cmk (40 µmol/L) |

| NLRP3 mRNA | Baseline | Significantly Increased | Significantly Decreased vs. Thrombin |

| IL-1β mRNA | Baseline | Significantly Increased | Significantly Decreased vs. Thrombin |

| IL-18 mRNA | Baseline | Significantly Increased | Significantly Decreased vs. Thrombin |

| NLRP3 Protein | Baseline | Significantly Increased | Significantly Decreased vs. Thrombin |

| Caspase-1 (p20) Protein | Baseline | Significantly Increased | Significantly Decreased vs. Thrombin |

| Mature IL-1β Protein | Baseline | Significantly Increased | Significantly Decreased vs. Thrombin |

| Mature IL-18 Protein | Baseline | Significantly Increased | Significantly Decreased vs. Thrombin |

Table 3: Neuroprotective Effects of Ac-YVAD-cmk in a Mouse Model of Intracerebral Hemorrhage (ICH) [13]

| Parameter (at 24h post-ICH) | Vehicle Group | High-Dose Ac-YVAD-CMK Group |

| Brain Edema | Increased | Significantly Reduced |

| Neurological Function | Impaired | Significantly Improved |

| IL-1β Expression | Upregulated | Downregulated |

| Phosphorylated JNK Expression | Increased | Inhibited |

| MMP-9 Expression | Induced | Inhibited |

| ZO-1 Degradation | Increased | Inhibited |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline common experimental protocols for utilizing this compound.

In Vitro Inhibition of Inflammasome Activation

This protocol describes the use of this compound to inhibit inflammasome activation in cultured macrophages.

Caption: A typical workflow for studying this compound's effects in vitro.

Methodology:

-

Cell Culture: Plate macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) at an appropriate density.

-

Priming: Treat cells with a priming agent such as lipopolysaccharide (LPS) to upregulate the expression of pro-IL-1β and inflammasome components.[14]

-

Inhibitor Pre-treatment: Pre-incubate the cells with this compound at the desired concentration for a specified time (typically 30-60 minutes) before inflammasome activation.[14][15]

-

Inflammasome Activation: Add a specific inflammasome activator (e.g., ATP or nigericin for NLRP3).

-

Sample Collection: Collect the cell culture supernatant to measure secreted cytokines and lyse the cells to analyze intracellular protein levels.

-

Analysis: Quantify cytokine levels in the supernatant using ELISA and analyze the expression and cleavage of caspase-1, GSDMD, and IL-1β in cell lysates and supernatants by Western blotting.

In Vivo Administration in a Mouse Model of Sepsis

This protocol outlines the use of this compound in a cecal ligation and puncture (CLP) model of sepsis.

Caption: Workflow for assessing this compound's efficacy in a sepsis model.

Methodology:

-

Animal Model: Utilize a suitable animal model of inflammation, such as the CLP model in mice or rats.[7]

-

Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and time relative to the inflammatory challenge.[7][16] For instance, in a sepsis model, this compound might be given as part of the resuscitation fluid following CLP.[7]

-

Monitoring: Monitor the animals for survival, clinical signs of illness, and other relevant physiological parameters.

-

Sample Collection: At the experimental endpoint, collect blood and tissue samples for analysis.

-

Analysis: Measure systemic cytokine levels in the serum by ELISA and assess the expression of inflammatory proteins in target tissues (e.g., kidney, liver, lung) by Western blotting or immunohistochemistry.[7]

Conclusion

This compound is an invaluable tool for researchers studying the role of caspase-1 and the inflammasome in inflammation. Its high specificity and potent inhibitory activity make it a cornerstone for elucidating the mechanisms of inflammatory diseases and for the preclinical evaluation of anti-inflammatory therapies. The data and protocols presented in this guide provide a solid foundation for the effective use of this compound in a research setting.

References

- 1. invivogen.com [invivogen.com]

- 2. glpbio.com [glpbio.com]

- 3. Caspase-1: the inflammasome and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regulation and function of the caspase-1 in an inflammatory microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. The Inflammasome Drives GSDMD-Independent Secondary Pyroptosis and IL-1 Release in the Absence of Caspase-1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]

- 11. Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ac-YVAD-CMK Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inflammasome-Mediated IL-1β Production in Humans with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

A Comparative Analysis of Z-YVAD-CMK and Z-VAD-FMK: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of two widely used peptidyl caspase inhibitors, Z-YVAD-CMK and Z-VAD-FMK. This document will delve into their core biochemical differences, mechanisms of action, and specific applications in research and drug development. Detailed experimental protocols and visual representations of relevant signaling pathways are included to facilitate a deeper understanding and practical application of this knowledge.

Core Concepts: Understanding Caspase Inhibition

Caspases, a family of cysteine-aspartic proteases, are central players in the highly regulated processes of apoptosis (programmed cell death) and inflammation. Their activity is tightly controlled, and their dysregulation is implicated in a multitude of diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. Small molecule inhibitors that target caspases are therefore invaluable tools for dissecting these cellular pathways and represent potential therapeutic agents.

The fundamental difference between this compound and Z-VAD-FMK lies in their specificity and the nature of their reactive group. This compound is designed to be a selective inhibitor of caspase-1 and related inflammatory caspases, while Z-VAD-FMK is a broad-spectrum, or pan-caspase, inhibitor.[1][2] This distinction dictates their respective applications in research.

Mechanism of Action: Both inhibitors are irreversible, acting as suicide substrates. They possess a peptide sequence that is recognized by the active site of the target caspase(s). This peptide is linked to a reactive methylketone group—a chloromethylketone (CMK) in the case of this compound and a fluoromethylketone (FMK) for Z-VAD-FMK. Upon binding to the active site, the methylketone group forms a covalent thioether bond with the cysteine residue in the catalytic domain, thereby permanently inactivating the enzyme.

Data Presentation: A Quantitative Comparison

The efficacy and specificity of these inhibitors are best understood through their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). The following tables summarize the available quantitative data for this compound and Z-VAD-FMK against a panel of human caspases.

| Inhibitor | Target Caspase | Inhibition Constant (Ki) / IC50 | Reference |

| This compound | Caspase-1 | Ki: 0.8 nM | [3] |

| Caspase-3 | Ki: >10,000 nM | [3] | |

| Caspase-4 | Ki: 362 nM | [3] | |

| Caspase-5 | Ki: 163 nM | [3] | |

| Z-VAD-FMK | Caspase-1 | IC50: 3.07 µM | [4] |

| Caspase-3 | IC50: 0.0015 - 5.8 µM (in vitro apoptosis) | [2] | |

| Caspase-6 | IC50: 6.78 µM | [4] | |

| Caspase-7 | IC50: 4.11 µM | [4] | |

| Caspase-8 | IC50: 5.42 µM | [4] | |

| Caspase-9 | IC50: 10.66 µM | [4] | |

| Caspase-10 | IC50: 9.52 µM | [4] |

Note: Inhibition constants can vary depending on the experimental conditions and assay format. The data presented here is for comparative purposes.

Key Observations from the Data:

-

This compound demonstrates high potency and selectivity for caspase-1, with significantly weaker inhibition of other caspases. This makes it a suitable tool for specifically studying the inflammasome pathway.

-

Z-VAD-FMK exhibits broad-spectrum activity, inhibiting a wide range of caspases in the micromolar to low millimolar range.[1] Its utility lies in the general inhibition of apoptosis. However, researchers should be aware of its off-target effects, which include the inhibition of other cysteine proteases like cathepsins and the induction of autophagy through inhibition of N-glycanase 1 (NGLY1).

Signaling Pathways and Points of Inhibition

To visually represent the roles of these inhibitors, the following diagrams illustrate the key signaling pathways they modulate.

Caption: Apoptosis signaling pathways with Z-VAD-FMK inhibition points.

Caption: Inflammasome pathway with this compound inhibition point.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound and Z-VAD-FMK.

Fluorometric Caspase Activity Assay

This protocol allows for the quantitative measurement of specific caspase activity in cell lysates.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

This compound or Z-VAD-FMK

-

Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

2x Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 20% glycerol, 2 mM DTT)

-

Fluorogenic caspase substrate (e.g., Ac-YVAD-AFC for caspase-1, Ac-DEVD-AFC for caspase-3/7)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Cell Treatment:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Pre-treat cells with the desired concentration of this compound or Z-VAD-FMK (typically 10-50 µM) for 1-2 hours.

-

Induce apoptosis with the chosen agent and incubate for the desired time. Include appropriate controls (untreated, vehicle-treated, apoptosis-induced without inhibitor).

-

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) for the assay.

-

-

Caspase Activity Measurement:

-

Add 50 µL of cell lysate to each well of the 96-well plate.

-

Prepare the reaction mix by combining 50 µL of 2x Reaction Buffer and 5 µL of the fluorogenic caspase substrate (200 µM final concentration).

-

Add 55 µL of the reaction mix to each well containing the cell lysate.

-

Incubate the plate at 37°C, protected from light.

-

Measure fluorescence at appropriate intervals (e.g., every 15 minutes for 1-2 hours) using an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (change in fluorescence over time) for each sample.

-

Normalize the activity to the protein concentration of the lysate.

-

Compare the caspase activity in inhibitor-treated samples to the apoptosis-induced control to determine the percentage of inhibition.

-

Western Blot Analysis of Caspase Cleavage

This method visualizes the activation of caspases by detecting the cleavage of their pro-forms into active subunits.

Materials:

-

Treated cell pellets (from 4.1.1)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-caspase-1, anti-cleaved caspase-1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction:

-

Lyse cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to compare the levels of pro-caspases and their cleaved, active forms between different treatment groups.

-

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for comparing the effects of this compound and Z-VAD-FMK on a specific cellular process.

Caption: Experimental workflow for comparing caspase inhibitors.

Conclusion

This compound and Z-VAD-FMK are both indispensable tools in the study of caspase-mediated cellular processes. The choice between these two inhibitors should be guided by the specific research question. For targeted investigation of the inflammasome and caspase-1-mediated events, the selectivity of this compound is paramount. Conversely, for the general inhibition of apoptosis, the broad-spectrum nature of Z-VAD-FMK is advantageous, provided its potential off-target effects are taken into consideration. A thorough understanding of their distinct properties, coupled with the application of robust experimental protocols, will enable researchers to generate precise and reliable data, ultimately advancing our knowledge of cell death and inflammation in health and disease.

References

Z-YVAD-CMK as a Critical Tool for Interrogating Host-Pathogen Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance between a host and a pathogen is often decided at the cellular level, where programmed cell death pathways play a pivotal role in both defense and disease progression. One such pathway, pyroptosis, is a lytic, inflammatory form of cell death crucial for controlling infections but also implicated in the pathology of numerous infectious and inflammatory diseases. Central to the execution of pyroptosis is the activation of caspase-1. The peptide inhibitor Z-YVAD-CMK (Benzyloxycarbonyl-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethylketone) has emerged as an indispensable tool for dissecting the role of caspase-1-mediated pyroptosis in host-pathogen interactions. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in a research setting.

Mechanism of Action of this compound

This compound is a potent and irreversible inhibitor of caspase-1.[1] Its design is based on the preferred cleavage sequence of caspase-1, allowing it to specifically target the active site of this enzyme.[1] By covalently binding to the catalytic cysteine residue, this compound effectively blocks the proteolytic activity of caspase-1.[2] This inhibition prevents the downstream events of the canonical inflammasome pathway, namely the cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), and the cleavage of Gasdermin D (GSDMD), the executioner of pyroptosis.[1] The N-terminal fragment of cleaved GSDMD is responsible for forming pores in the plasma membrane, leading to cell lysis and the release of inflammatory cellular contents.[2]

Quantitative Data for this compound

The following tables summarize key quantitative parameters for the use of this compound and its related compound, Ac-YVAD-CMK.

| Parameter | Value | Notes | Reference(s) |

| Inhibitory Constant (Ki) for Caspase-1 | 0.8 nM | Indicates very high affinity and potency for caspase-1. | [3][4] |

| IC50 for Caspase-1 | ~50 µM | Concentration for 50% inhibition in a specific cell-based assay. | [5] |

| IC50 for other Caspases | >10,000 nM (for Caspase-3) | Demonstrates selectivity for caspase-1 over some other caspases. | [4] |

| Application | Cell/Animal Model | Effective Concentration/Dose | Observed Effect | Reference(s) |

| In Vitro Inhibition of Pyroptosis | M1 Macrophages | 10 µM | Attenuated pyroptosis induced by H6N6 avian influenza virus. | [6] |

| In Vitro Inhibition of IL-1β/IL-18 Release | Thrombin-activated microglia | 40 µM | Significantly reduced mature IL-1β and IL-18 protein levels. | [7] |

| In Vitro Inhibition of Cell Death | Actinobacillus pleuropneumoniae toxin-treated PAMs | 40 µM | Decreased rapid cell death. | [3] |

| In Vivo Neuroprotection | Rat model of cerebral ischemia | 300 ng/rat (intracerebroventricular) | Reduced infarct volume and neuroinflammation. | [3][4] |

| In Vivo Reduction of Mortality | Rat model of endotoxemia | 12.5 µmol/kg | Reduced mortality from 83% to 33%. | [3] |

| In Vivo Attenuation of Gastric Injury | Mouse model of acute gastric injury | 1.25, 6.25, and 12.5 µmol/kg | Dose-dependently inhibited caspase-1 activation. | [8] |

| In Vivo Amelioration of Acute Kidney Injury | Mouse model of sepsis | Not specified | Reduced pyroptosis and improved renal function. | [9][10] |

Signaling Pathways

The following diagrams illustrate the canonical pyroptosis pathway and the point of intervention for this compound, as well as a typical experimental workflow.

Caption: Canonical Pyroptosis Pathway and this compound Inhibition.

Caption: Typical experimental workflow using this compound.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study host-pathogen interactions.

Protocol 1: In Vitro Inhibition of Pyroptosis in Macrophages

Objective: To determine the effect of this compound on pathogen-induced pyroptosis in a macrophage cell line.

Materials:

-

Macrophage cell line (e.g., J774A.1, THP-1 differentiated into macrophages)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Pathogen of interest (e.g., Salmonella typhimurium, Influenza virus)

-

96-well tissue culture plates

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

-

Plate reader

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well and allow them to adhere overnight.

-

Inhibitor Pre-treatment: The next day, carefully remove the culture medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 10 µM, 25 µM, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Incubate for 1-2 hours at 37°C.

-

Pathogen Infection: Infect the cells with the pathogen at a predetermined multiplicity of infection (MOI). Include uninfected control wells.

-

Incubation: Incubate the infected plates for a time period sufficient to induce pyroptosis (e.g., 4-8 hours).

-

LDH Assay:

-

Carefully collect the cell culture supernatant.

-

Perform the LDH release assay according to the manufacturer's instructions.[11][12][13][14]

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with Triton X-100).

-

Protocol 2: Analysis of Cytokine Secretion by ELISA

Objective: To quantify the effect of this compound on the release of mature IL-1β and IL-18.

Materials:

-

Supernatants from Protocol 1

-

ELISA kits for IL-1β and IL-18

-

Plate reader

Procedure:

-

Sample Collection: Use the cell culture supernatants collected in Protocol 1.

-

ELISA: Perform the ELISA for IL-1β and IL-18 according to the manufacturer's protocol.[1][15][16][17] This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples (supernatants).

-

Incubating with a detection antibody.

-

Adding a substrate to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance.

-

-

Data Analysis: Calculate the concentration of IL-1β and IL-18 in the samples based on the standard curve.

Protocol 3: Western Blot Analysis of Caspase-1 and GSDMD Cleavage

Objective: To visualize the inhibition of caspase-1 activation and GSDMD cleavage by this compound.

Materials:

-

Cell lysates from a parallel experiment to Protocol 1

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blot transfer system

-

Primary antibodies against pro-caspase-1, cleaved caspase-1 (p20), full-length GSDMD, and the N-terminal fragment of GSDMD (GSDMD-N)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After the infection period, wash the cells with cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.[18]

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[19]

-

Conclusion

This compound is a powerful and specific inhibitor of caspase-1, making it an essential tool for investigating the role of the canonical inflammasome pathway and pyroptosis in host-pathogen interactions. By employing the quantitative data and detailed protocols provided in this guide, researchers can effectively dissect the molecular mechanisms underlying infectious diseases and explore potential therapeutic interventions targeting this critical inflammatory pathway. Careful experimental design, including appropriate controls, is crucial for obtaining reliable and interpretable results.

References

- 1. biovendor.com [biovendor.com]

- 2. invivogen.com [invivogen.com]

- 3. glpbio.com [glpbio.com]

- 4. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interleukin 1β-converting Enzyme Related Proteases/Caspases Are Involved in TRAIL-induced Apoptosis of Myeloma and Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 12. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]

- 14. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. raybiotech.com [raybiotech.com]

- 16. researchgate.net [researchgate.net]

- 17. The three cytokines IL-1β, IL-18, and IL-1α share related but distinct secretory routes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Unveiling the Core Applications of Z-Yvad-cmk in Fundamental Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Yvad-cmk, and its related compounds, are powerful tools in the arsenal of researchers studying programmed cell death and inflammation. This technical guide delves into the fundamental research applications of this compound, a potent and irreversible pan-caspase inhibitor. By binding to the catalytic site of caspases, these inhibitors block the downstream signaling cascades that lead to apoptosis, pyroptosis, and other forms of regulated cell death. This guide will provide an in-depth overview of its mechanism of action, detailed experimental protocols, and a summary of its applications in elucidating complex cellular signaling pathways.

Mechanism of Action: A Broad-Spectrum Caspase Inhibitor

This compound belongs to a class of peptide inhibitors that mimic the caspase substrate recognition sequence. The "Yvad" tetrapeptide sequence is recognized by specific caspases, and the chloromethylketone (cmk) moiety forms a covalent bond with the active site cysteine of the caspase, leading to irreversible inhibition. While often used as a general term, it's important to distinguish between related compounds:

-

Z-VAD-fmk (Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone): A cell-permeant, irreversible pan-caspase inhibitor that potently inhibits a broad range of caspases, including caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10.[1][2] It is widely used to inhibit apoptosis in a variety of cell types.[1][2]

-

Ac-YVAD-cmk (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethylketone): A selective and irreversible inhibitor of caspase-1 (Interleukin-1β Converting Enzyme, ICE).[3][4] Its primary application is in the study of inflammation and pyroptosis, a caspase-1 dependent form of cell death.[4][5][6]

-

Z-YVAD-fmk: A cell-permeable and irreversible inhibitor with high specificity for caspase-1, exhibiting anti-inflammatory and anti-tumor activities.[7]

This guide will focus on the broader applications of pan-caspase inhibition, primarily referencing Z-VAD-fmk as a representative tool, while also highlighting the specific uses of Ac-YVAD-cmk in inflammasome research.

Core Research Applications

The primary application of this compound and related inhibitors is to dissect the role of caspases in various cellular processes. These include:

-

Apoptosis (Programmed Cell Death): By inhibiting both initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), Z-VAD-fmk can effectively block the apoptotic cascade triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9][10] This allows researchers to determine if a specific stimulus induces cell death via a caspase-dependent mechanism.

-

Pyroptosis (Inflammatory Cell Death): The specific caspase-1 inhibitor, Ac-YVAD-cmk, is instrumental in studying pyroptosis. This form of cell death is characterized by the release of pro-inflammatory cytokines IL-1β and IL-18, a process mediated by the activation of the inflammasome and caspase-1.[4][5][6]

-

Necroptosis (Programmed Necrosis): Interestingly, the use of pan-caspase inhibitors like Z-VAD-fmk can sometimes promote another form of programmed cell death called necroptosis.[11][12][13] In certain cell types, when apoptosis is blocked by caspase inhibition, the cell can switch to a necrotic-like death pathway mediated by RIPK1, RIPK3, and MLKL.[11][12] This has made Z-VAD-fmk a valuable tool for studying the interplay between apoptosis and necroptosis.[11][12][13]

Quantitative Data Summary

The following tables summarize typical working concentrations and experimental conditions for Z-VAD-fmk and Ac-YVAD-cmk based on published research.

| Inhibitor | Target | Typical Working Concentration (In Vitro) | Cell Type Examples | Key Application | Reference |

| Z-VAD-fmk | Pan-caspase | 10 - 100 µM | Jurkat, U937, Macrophages | Inhibition of apoptosis, Induction of necroptosis | [14][15] |

| Ac-YVAD-cmk | Caspase-1 | 10 - 50 µM | Macrophages, C2C12 myoblasts | Inhibition of pyroptosis and IL-1β processing | [16][17] |

| Z-YVAD-fmk | Caspase-1 | 5 µM | BV2 microglia | Inhibition of caspase-1 activity | [7] |

| Inhibitor | Dose (In Vivo) | Animal Model | Administration Route | Key Application | Reference |

| Z-VAD-fmk | 5 - 20 µg/g body weight | Mouse (endotoxic shock) | Intraperitoneal injection | Alleviation of endotoxic shock | [12] |

| Ac-YVAD-cmk | 0.2 mg/ml in saline (5 ml/100 g) | Mouse (sepsis-induced AKI) | Subcutaneous injection | Amelioration of acute kidney injury | [5] |

| Ac-YVAD-cmk | 50 - 200 ng/mouse | Mouse (intracerebral hemorrhage) | Intracerebroventricular injection | Neuroprotection | [18] |

Key Experimental Protocols

Protocol 1: Inhibition of Apoptosis in Cell Culture

Objective: To determine if a compound induces apoptosis in a caspase-dependent manner.

Materials:

-

Cell line of interest (e.g., Jurkat, HeLa)

-

Cell culture medium and supplements

-

Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)

-

Z-VAD-fmk (stock solution in DMSO)

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

Methodology:

-

Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with Z-VAD-fmk (e.g., 20 µM) for 1 hour.[15] Include a vehicle control (DMSO).

-

Induce apoptosis by adding the inducing agent at a predetermined concentration.

-

Incubate for the desired time period (e.g., 12-24 hours).

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).

Protocol 2: Inhibition of Pyroptosis and IL-1β Secretion

Objective: To investigate the role of caspase-1 in inflammasome activation and pyroptosis.

Materials:

-

Bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774A.1)

-

LPS (lipopolysaccharide)

-

ATP or Nigericin (inflammasome activators)

-

Ac-YVAD-cmk (stock solution in DMSO)

-

ELISA kit for IL-1β

-

LDH (lactate dehydrogenase) cytotoxicity assay kit

Methodology:

-

Prime the macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.

-

Pre-treat the cells with Ac-YVAD-cmk (e.g., 25-50 µM) for 1 hour.[16]

-

Stimulate the inflammasome with a second signal, such as ATP (e.g., 5 mM) or Nigericin (e.g., 20 µM), for 30-60 minutes.[17]

-

Collect the cell culture supernatant.

-

Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit.

-

Measure the release of LDH into the supernatant as an indicator of pyroptotic cell death.

Protocol 3: Induction and Study of Necroptosis

Objective: To induce necroptosis by blocking the apoptotic pathway.

Materials:

-

L929 or HT-29 cell lines (known to undergo necroptosis)

-

TNF-α

-

Z-VAD-fmk

-

Necrostatin-1 (RIPK1 inhibitor, as a control)

-

PI or other viability dyes

-

Fluorescence microscope or plate reader

Methodology:

-

Seed cells in a multi-well plate.

-

Treat the cells with a combination of TNF-α (e.g., 10-30 ng/mL) and Z-VAD-fmk (e.g., 20-50 µM).

-

In a parallel set of wells, include a condition with TNF-α, Z-VAD-fmk, and Necrostatin-1 (e.g., 10-30 µM) to confirm that the observed cell death is RIPK1-dependent.

-

Incubate for 6-24 hours.

-

Assess cell viability using PI staining and fluorescence microscopy or a quantitative viability assay. A significant increase in PI-positive cells in the TNF-α/Z-VAD-fmk treated group, which is rescued by Necrostatin-1, is indicative of necroptosis.

Visualizing the Pathways and Workflows

To better understand the complex signaling networks and experimental designs, the following diagrams have been generated using Graphviz.

References

- 1. invivogen.com [invivogen.com]

- 2. Caspase Inhibitor Z-VAD-FMK [promega.com]

- 3. selleckchem.com [selleckchem.com]

- 4. invivogen.com [invivogen.com]

- 5. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Alveolar Macrophage Pyroptosis Reduces Lipopolysaccharide-induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. abeomics.com [abeomics.com]

- 9. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]

- 10. Caspase - Wikipedia [en.wikipedia.org]

- 11. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Pan-caspase inhibitor zVAD enhances cell death in RAW246.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Caspase-1-Dependent Pyroptosis Mediates Adjuvant Activity of Platycodin D as an Adjuvant for Intramuscular Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Ac-YVAD-CMK Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Z-YVAD-CMK: Application Notes and Protocols for In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-YVAD-CMK (N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxo-propyl]-L-alaninamide) is a potent, irreversible, and selective inhibitor of caspase-1.[1] Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the inflammatory process. It is responsible for the cleavage of pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.[1] Furthermore, caspase-1 activation is a key step in pyroptosis, a pro-inflammatory form of programmed cell death.[2][3][4] By inhibiting caspase-1, this compound serves as a valuable tool for studying the mechanisms of inflammation, pyroptosis, and various associated diseases.

These application notes provide detailed protocols for the use of this compound in in vitro cell culture systems to study its effects on caspase-1 activity, cytokine secretion, and cell viability.

Mechanism of Action

This compound is a tetrapeptide that mimics the cleavage site of pro-IL-1β, allowing it to bind to the active site of caspase-1. The chloromethyl ketone (CMK) group forms a covalent bond with the catalytic cysteine residue of caspase-1, leading to its irreversible inhibition.[1] This selective inhibition prevents the downstream events of caspase-1 activation, including cytokine maturation and the induction of pyroptosis.

Signaling Pathway

The following diagram illustrates the canonical inflammasome activation pathway and the point of inhibition by this compound.

Caption: Caspase-1 activation pathway and inhibition by this compound.

Experimental Protocols

General Guidelines

-

Reconstitution: this compound is typically dissolved in sterile DMSO to prepare a stock solution.[1] For example, a 10 mM stock solution can be prepared and stored at -20°C. Further dilutions should be made in cell culture medium immediately before use.

-

Cell Culture: The choice of cell line is dependent on the specific research question. Common cell types for studying inflammasome activation include murine bone marrow-derived macrophages (BMDMs), human monocytic THP-1 cells (differentiated into macrophages with PMA), and primary human peripheral blood mononuclear cells (PBMCs).

-

Controls: It is crucial to include appropriate controls in all experiments. These should include a vehicle control (e.g., DMSO at the same final concentration as the this compound treatment), an untreated control, and a positive control for inflammasome activation (e.g., LPS and ATP or nigericin).

Protocol 1: Inhibition of IL-1β Secretion in Macrophages

This protocol details the steps to assess the inhibitory effect of this compound on the secretion of IL-1β from activated macrophages.

Materials:

-

Murine BMDMs or PMA-differentiated THP-1 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

This compound

-

DMSO (vehicle control)

-

96-well cell culture plates

-

ELISA kit for murine or human IL-1β

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 50 µM) or vehicle control (DMSO) for 1 hour.[5]

-

Inflammasome Activation: Stimulate the cells with an inflammasome activator such as ATP (e.g., 5 mM) for 30-60 minutes or nigericin (e.g., 10 µM) for 1-2 hours.

-

Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes and carefully collect the cell culture supernatants.

-

ELISA: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

Protocol 2: Assessment of Cell Viability (Pyroptosis Inhibition)

This protocol is designed to evaluate the protective effect of this compound against pyroptotic cell death.

Materials:

-

Cells and reagents from Protocol 1

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit or a cell viability reagent such as Cell Counting Kit-8 (CCK-8) or WST-1.

Procedure:

-

Follow steps 1-4 from Protocol 1.

-

LDH Assay:

-

After inflammasome activation, centrifuge the plate and collect the supernatant to measure LDH release.

-

Lyse the remaining cells to measure the intracellular LDH.

-

Calculate the percentage of LDH release as (supernatant LDH / (supernatant LDH + intracellular LDH)) x 100.

-

-

Cell Viability Assay (e.g., CCK-8):

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for investigating the effects of this compound.

References

- 1. invivogen.com [invivogen.com]

- 2. Caspase-1-induced pyroptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijbs.com [ijbs.com]

Application Notes and Protocols: Z-Yvad-cmk in Sepsis Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A critical component of this dysregulated response is the excessive activation of inflammatory pathways, leading to cellular damage and organ failure. Caspase-1, a key enzyme in the inflammatory cascade, plays a pivotal role in the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18, and in inducing a form of programmed cell death known as pyroptosis.[1][2] Z-Yvad-cmk is a potent and irreversible inhibitor of caspase-1, making it a valuable tool for investigating the role of this enzyme in sepsis and for exploring potential therapeutic interventions.[2] These application notes provide a comprehensive overview of the use of this compound in preclinical sepsis animal models, including its mechanism of action, experimental protocols, and key findings.

Mechanism of Action

This compound is a synthetic tetrapeptide that mimics the cleavage site of pro-IL-1β by caspase-1.[2] By binding to the active site of caspase-1, it irreversibly inhibits its enzymatic activity. This inhibition blocks the proteolytic processing of pro-IL-1β and pro-IL-18 into their biologically active forms, thereby reducing the systemic inflammatory response.[1][2][3] Furthermore, this compound inhibits caspase-1-mediated cleavage of Gasdermin D (GSDMD), a key step in the execution of pyroptosis.[2][4][5] This prevents the formation of pores in the cell membrane, the release of cellular contents, and subsequent inflammation.

Signaling Pathway of Caspase-1 Activation and Inhibition by this compound

Caption: this compound inhibits active Caspase-1, blocking downstream inflammation and pyroptosis.

Data Presentation

The following tables summarize the quantitative data from studies utilizing this compound or its analog Ac-YVAD-cmk in sepsis animal models.

Table 1: Effect of this compound on Survival Rates in Sepsis Animal Models

| Animal Model | Sepsis Induction | Treatment Protocol | Control Survival Rate | This compound Survival Rate | Reference |

| Rat | LPS (i.v.) | Ac-YVAD-cmk (12.5 µmol/kg) pretreatment | 17% | 67% | [6][7] |

| Mouse | E. coli (i.p.) | zVAD-fmk (10 mg/kg) 90 min post-injection, then q12h | 0% | 71% | [1] |